2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
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Overview
Description
2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a complex organic compound that features a quinoline moiety, a phenyl group, and an acetamide functional group. This compound is of interest due to its potential biological and pharmacological activities, which are often associated with quinoline derivatives .
Preparation Methods
The synthesis of 2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves the condensation of 2-hydroxy-2-phenylacetamide with quinoline-8-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial activities, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-hydroxyquinoline
- 4-hydroxyquinoline
- Quinine
Compared to these compounds, 2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)18(23)21-20-12-15-9-4-8-13-10-5-11-19-16(13)15/h1-12,17,22H,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWMFJZWJXUEV-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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